(+/-)-JWH 073 N-(3-ヒドロキシブチル) 代謝物

概要

説明

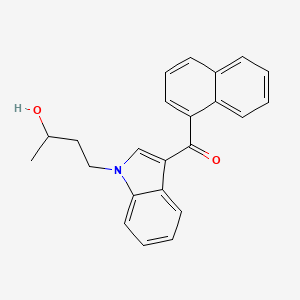

The compound (±)-JWH 073 N-(3-hydroxybutyl) metabolite is a synthetic cannabinoid metabolite. It is a derivative of JWH 073, which is a potent cannabimimetic identified as an adulterant in smoking mixtures . The metabolite is produced during the metabolism of JWH 073 by human liver microsomes in vitro, generated by the oxidation of the aminoalkyl chain .

科学的研究の応用

(±)-JWH 073 N-(3-hydroxybutyl) metabolite has several scientific research applications, including:

Forensic Chemistry and Toxicology: Used as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples.

Pharmacological Studies: Investigated for its interactions with cannabinoid receptors and potential effects on the human body.

Metabolic Studies: Used to study the metabolism of synthetic cannabinoids and their metabolites in vitro and in vivo.

作用機序

Target of Action

The primary target of the compound (+/-)-JWH 073 N-(3-hydroxybutyl) metabolite, also known as [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanoneIt’s known that indole derivatives, which this compound is a part of, have a wide range of biological targets due to their diverse biological activities .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

The compound is a metabolite of fatty acid oxidation, a biochemical pathway that is evolutionarily preserved and can alternate with glucose under conditions of fuel and food deficiency . It’s also known that 3-hydroxybutyrate (3-HB), a key component of this compound, can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate .

Pharmacokinetics

It’s known that 3-hb, a component of this compound, is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose .

Result of Action

It’s known that 3-hb, a component of this compound, has a number of beneficial effects, including inhibiting lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . It also acts to preserve muscle protein during systemic inflammation .

Action Environment

It’s known that 3-hb, a component of this compound, can have its effects influenced by factors such as exercise and caloric restriction .

生化学分析

Biochemical Properties

The compound [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone plays a significant role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. It primarily interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that modulate various physiological processes. The interaction of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone with these receptors leads to the activation or inhibition of downstream signaling pathways, affecting neurotransmitter release and other cellular responses .

Cellular Effects

The effects of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone on cells are diverse and depend on the cell type and the specific signaling pathways involved. In neuronal cells, this compound can influence cell signaling pathways, including those related to neurotransmitter release, synaptic plasticity, and neuroprotection. It has been shown to modulate gene expression, leading to changes in the production of proteins involved in cell survival, apoptosis, and metabolism . Additionally, [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone exerts its effects through binding interactions with cannabinoid receptors. Upon binding to the CB1 or CB2 receptors, it induces conformational changes that activate or inhibit associated G-proteins. This leads to the modulation of adenylate cyclase activity, resulting in changes in cyclic AMP (cAMP) levels. The compound can also influence ion channel activity, such as calcium and potassium channels, further affecting cellular excitability and signaling . Additionally, [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone may impact gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

The metabolic pathways of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone involve various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and carboxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.

Transport and Distribution

The transport and distribution of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, such as fatty acid-binding proteins (FABPs), which facilitate its transport to specific cellular compartments. The localization and accumulation of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can influence its biological activity and interactions with target molecules.

Subcellular Localization

The subcellular localization of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and modulate their activity. The subcellular distribution of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can also affect its stability and degradation, influencing its overall biological effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (±)-JWH 073 N-(3-hydroxybutyl) metabolite involves the oxidation of the aminoalkyl chain of JWH 073. This process is typically carried out using human liver microsomes in vitro . The exact reaction conditions and reagents used in the synthesis are not widely documented in the available literature.

Industrial Production Methods

The compound is primarily used for research and forensic applications, and its production is likely carried out in specialized laboratories under controlled conditions .

化学反応の分析

Types of Reactions

(±)-JWH 073 N-(3-hydroxybutyl) metabolite undergoes various chemical reactions, including:

Oxidation: The primary reaction involved in its formation from JWH 073.

Substitution: Possible substitution reactions, particularly involving the hydroxyl group.

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving (±)-JWH 073 N-(3-hydroxybutyl) metabolite include:

Oxidizing agents: Used in the initial synthesis from JWH 073.

Solvents: Such as methanol, ethanol, and dimethyl sulfoxide (DMSO) for various reactions.

Major Products

The major product formed from the oxidation of JWH 073 is (±)-JWH 073 N-(3-hydroxybutyl) metabolite itself. Further reactions could lead to various derivatives, depending on the specific conditions and reagents used.

類似化合物との比較

Similar Compounds

JWH 018: Another synthetic cannabinoid with similar properties and metabolic pathways.

JWH 250: A related compound with a different chemical structure but similar effects.

AM2201: A potent synthetic cannabinoid with comparable metabolic products.

Uniqueness

(±)-JWH 073 N-(3-hydroxybutyl) metabolite is unique due to its specific metabolic pathway and the presence of the hydroxyl group on the butyl chain. This structural feature distinguishes it from other synthetic cannabinoids and their metabolites, potentially leading to different pharmacological effects and metabolic profiles .

生物活性

[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone, also known as (±)-JWH 073 N-(3-hydroxybutyl) metabolite, is a synthetic cannabinoid derivative that has garnered interest due to its potential biological activities. This compound is primarily recognized for its interactions with the endocannabinoid system, particularly its affinity for cannabinoid receptors CB1 and CB2. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indole moiety linked to a naphthalene ring, which is characteristic of many biologically active compounds. Its molecular formula is with a molecular weight of 343.4 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO2 |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone |

| InChI Key | YPRJGJFJMZOUSH-UHFFFAOYSA-N |

The primary mechanism of action for [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone involves its binding to cannabinoid receptors:

- CB1 Receptors : Predominantly located in the central nervous system, activation of CB1 receptors influences neurotransmitter release, affecting mood, memory, and pain perception.

- CB2 Receptors : Found mainly in the immune system, activation of CB2 receptors modulates immune responses and exhibits anti-inflammatory effects.

The compound's interaction with these receptors can lead to various physiological effects, including neuroprotection and modulation of pain pathways.

Antimicrobial Properties

Research indicates that indole derivatives exhibit antimicrobial activity. A study on related compounds demonstrated that derivatives with longer carbon chains showed significant antibacterial effects against drug-resistant strains such as MRSA (Minimum Inhibitory Concentration (MIC) = 0.5 μg/mL) . Although specific data on [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone’s antimicrobial efficacy is limited, its structural similarities suggest potential in this area.

Neuroprotective Effects

Indole-based compounds have been studied for their neuroprotective properties. The compound may influence neurogenesis and synaptic plasticity through its action on CB1 receptors, potentially offering therapeutic benefits for neurodegenerative diseases . The modulation of signaling pathways involved in cell survival and apoptosis further supports its neuroprotective potential.

Anticancer Activity

Indole derivatives are known for their cytotoxic effects against various cancer cell lines. Preliminary evaluations suggest that compounds similar to [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone may exhibit anticancer properties by inducing apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have explored the biological activities associated with indole derivatives:

- Antibacterial Study : A series of tris(1H-indol-3-yl)methylium derivatives were tested against multiple bacterial strains, showing promising results against Gram-positive bacteria .

- Neuroprotective Research : Investigations into indole-based compounds have highlighted their potential in protecting neuronal cells from oxidative stress and apoptosis .

- Pharmacokinetic Studies : The metabolism of indole derivatives like [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone is crucial for understanding their biological activity and therapeutic applications .

特性

IUPAC Name |

[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRJGJFJMZOUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016929 | |

| Record name | JWH-073 N-(3-Hydroxybutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320363-48-1 | |

| Record name | JWH-073 N-(3-Hydroxybutyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can (+/-)-JWH-073 and its metabolites, like the N-(3-hydroxybutyl) metabolite, be detected in biological samples like equine urine?

A1: Yes, the research abstract specifically states that (+/-)-JWH-073 and its N-(3-hydroxybutyl) metabolite were successfully extracted from equine urine and detected by LC-MS/MS. [] This suggests that this analytical technique is suitable for detecting the presence of these compounds in biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。